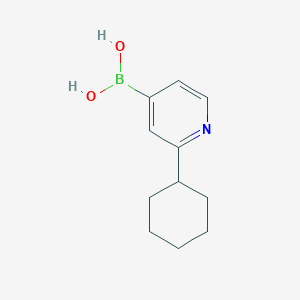
(2-Cyclohexylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-cyclohexylpyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclohexylpyridin-4
Propiedades
Fórmula molecular |
C11H16BNO2 |
|---|---|
Peso molecular |
205.06 g/mol |
Nombre IUPAC |
(2-cyclohexylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2 |
Clave InChI |
RSVFHPFHJSCGNX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


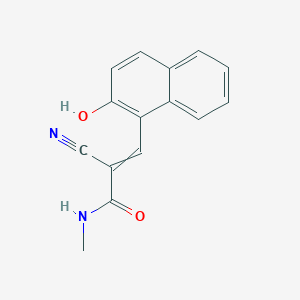
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
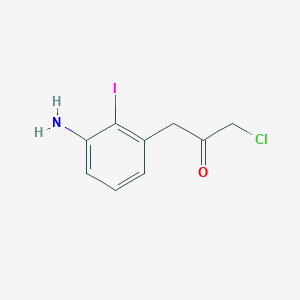
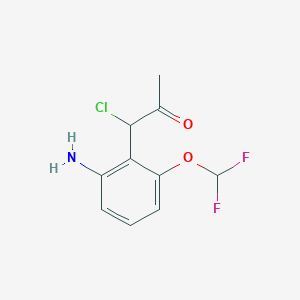
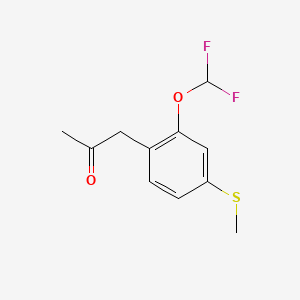
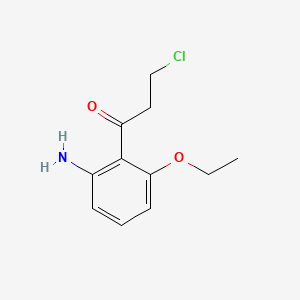
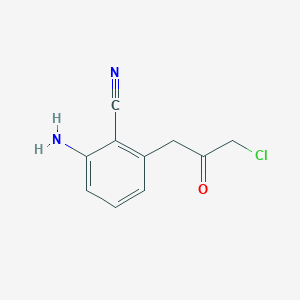
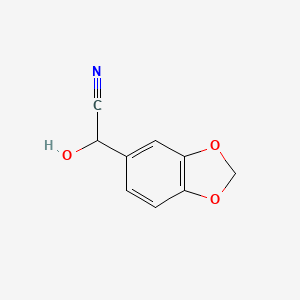
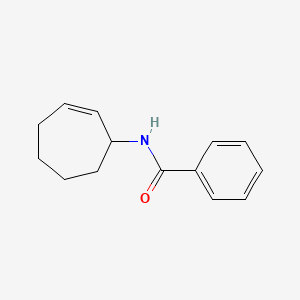
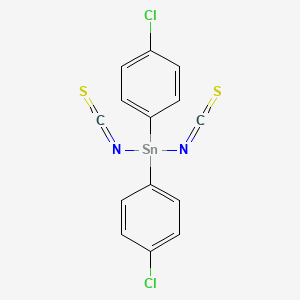
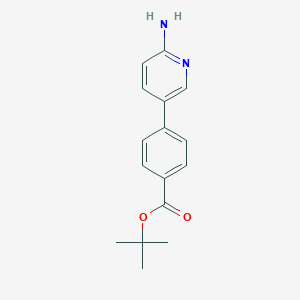
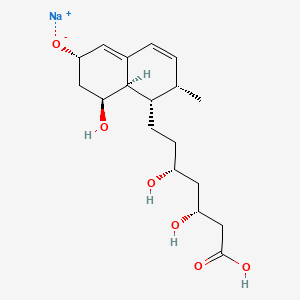
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
